3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H10F3N3O2S and its molecular weight is 341.31. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl moieties, have been synthesized and evaluated for their antimicrobial effectiveness. A series of these compounds demonstrated significant activity against various bacteria and fungi, surpassing the activity of reference drugs in some cases. Notably, derivatives with a single sulfone group exhibited superior efficacy across all tested microorganisms compared to those containing two sulfone groups (Alsaedi et al., 2019). Additionally, certain pyrazole and pyrimidine-based derivatives have shown potential as antimicrobial and anticancer agents, highlighting their versatility in drug development applications (Abd El-Sattar et al., 2021).
Anti-Inflammatory and Analgesic Applications
The synthesis of fused heterocyclic ring systems, including pyrazolo[1,5-a]pyrimidines with the phenylsulfonyl moiety, has been explored for their potential anti-inflammatory and analgesic effects. In vivo studies have identified specific derivatives that exhibit significant activity, comparable to or exceeding that of standard drugs such as indomethacin. This suggests their potential utility in developing new therapeutic agents for pain and inflammation management (Shaaban et al., 2008).
Anticancer Applications
Research into pyrazolo[1,5-a]pyrimidines has extended into the realm of anticancer drug development, with specific derivatives showing promise as Aurora-A kinase inhibitors. These compounds, synthesized through efficient one-pot procedures, have demonstrated cytotoxic activity against colon tumor cell lines, comparable to the efficacy of Doxorubicin, a commonly used chemotherapeutic agent (Shaaban et al., 2011).
Serotonin Receptor Antagonists
Compounds featuring the 5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine structure have been studied for their potential as serotonin 5-HT6 receptor antagonists. These studies have led to the identification of derivatives with significant activity, providing a basis for the development of new treatments for central nervous system (CNS) disorders (Ivachtchenko et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c1-9-7-12(14(15,16)17)20-13(19-9)11(8-18-20)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJPWNFQZVFFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.